Dicyclohexylphenylphosphine: A Technical Guide for Advanced Catalysis
Dicyclohexylphenylphosphine: A Technical Guide for Advanced Catalysis
This guide provides an in-depth exploration of Dicyclohexylphenylphosphine (DCPP), a monodentate phosphine ligand pivotal to modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core properties of DCPP, its mechanistic role in catalysis, and practical guidance for its application.
Introduction: The Strategic Importance of Dicyclohexylphenylphosphine in Catalysis
Dicyclohexylphenylphosphine, a white to off-white crystalline solid, has carved a significant niche in the landscape of transition metal-catalyzed cross-coupling reactions.[1] Its efficacy stems from a unique combination of steric and electronic properties. The two bulky cyclohexyl groups provide significant steric hindrance, while the phosphorus atom, influenced by both the cyclohexyl and phenyl groups, acts as a strong electron donor.[1] This combination imparts high activity and stability to metal catalysts, particularly palladium complexes, facilitating the synthesis of complex molecular architectures.[1]
Phosphine ligands are fundamental to homogeneous catalysis, modulating the electronic and steric environment of the metal center.[2] The tunability of these ligands allows for the fine-tuning of catalyst performance for specific chemical transformations.[2] DCPP, with its distinct characteristics, has proven to be a versatile and powerful tool in the synthetic chemist's arsenal.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of Dicyclohexylphenylphosphine is essential for its proper handling, storage, and application in experimental setups.
Physical and Chemical Data
The key physical and chemical properties of Dicyclohexylphenylphosphine are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Chemical Name | Dicyclohexylphenylphosphine | [1] |
| Synonyms | Phenylphosphinodicyclohexane, Dicyclohexyphenylphosphine | [1][3] |
| CAS Number | 6476-37-5 | [1][3][4][5] |
| Molecular Formula | C₁₈H₂₇P | [1][3] |
| Molecular Weight | 274.38 g/mol | [1][3][4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 60-61 °C (lit.) | [1][4] |
| Boiling Point | 391.8±11.0 °C (Predicted) | [1] |
| Solubility | Insoluble in water | [1] |
| Sensitivity | Air sensitive | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for verifying the identity and purity of Dicyclohexylphenylphosphine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show complex multiplets in the aliphatic region corresponding to the cyclohexyl protons and signals in the aromatic region for the phenyl protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cyclohexyl and phenyl groups.
-
³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for phosphine ligands and will show a characteristic chemical shift for DCPP.[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of DCPP will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the cyclohexyl and phenyl groups, as well as vibrations associated with the P-C bonds.[7]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of Dicyclohexylphenylphosphine.
-
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy.[7]
The Role of Dicyclohexylphenylphosphine in Catalysis
The utility of Dicyclohexylphenylphosphine is most pronounced in palladium-catalyzed cross-coupling reactions. Its structural and electronic features directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki, etc.), and reductive elimination.
Mechanism of Action in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, serves as an excellent example of DCPP's role in catalysis.[8][9] The sterically demanding and electron-rich nature of DCPP facilitates the crucial steps of the catalytic cycle.[1][2]
Below is a generalized catalytic cycle for the Buchwald-Hartwig amination, illustrating the pivotal role of the phosphine ligand.
Caption: Figure 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
The bulky cyclohexyl groups of DCPP promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive towards oxidative addition.[9] The electron-donating nature of the ligand increases the electron density on the palladium center, which also facilitates the oxidative addition step and the final reductive elimination to release the product.[2]
Scope of Applications in Cross-Coupling Reactions
Dicyclohexylphenylphosphine is a versatile ligand suitable for a variety of cross-coupling reactions, including:
-
C-H Bond Activation Reactions
-
Mitsunobu Reaction
The choice of ligand is critical for the success of these reactions, and DCPP often provides a good balance of reactivity and stability.
Experimental Protocol: Palladium-Catalyzed Amination of an Aryl Bromide
This section provides a representative, step-by-step methodology for a Buchwald-Hartwig amination reaction using Dicyclohexylphenylphosphine. This protocol is intended as a starting point and may require optimization for specific substrates.
Materials and Reagents
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Dicyclohexylphenylphosphine (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and magnetic stirrer
Reaction Setup and Execution
Caption: Figure 2: Experimental Workflow for a Buchwald-Hartwig Amination.
Self-Validating System and Causality
-
Inert Atmosphere: Dicyclohexylphenylphosphine and the active Pd(0) catalyst are sensitive to air.[1] Performing the reaction under an inert atmosphere is crucial to prevent oxidation and deactivation of the catalyst.
-
Anhydrous Solvent: The use of an anhydrous solvent is important as water can react with the strong base (NaOtBu) and potentially interfere with the catalytic cycle.
-
Ligand-to-Metal Ratio: A ligand-to-metal ratio of 2:1 is commonly employed to ensure the formation of the active catalytic species and to stabilize the palladium center.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle, allowing for the formation of the palladium-amido complex.
-
Monitoring: Regular monitoring of the reaction by techniques like TLC or GC-MS is essential to determine the reaction endpoint and to avoid the formation of byproducts due to prolonged heating.
Safety and Handling
Dicyclohexylphenylphosphine requires careful handling due to its potential hazards.
Hazard Identification
-
May cause respiratory irritation (H335)[13]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Avoid formation of dust and aerosols.[12] Keep away from heat, sparks, and open flames.[13]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[1] Recommended storage temperature is 2-8°C.[1]
Conclusion
Dicyclohexylphenylphosphine is a highly effective and versatile phosphine ligand with broad applications in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and electron-donating properties contributes to the high activity and stability of the resulting metal catalysts. A thorough understanding of its properties, mechanistic role, and proper handling procedures is essential for its successful application in research and development.
References
-
Dicyclohexyl(phenyl)phosphine Oxide-Based Neutral Manganese(II) Bromide Scintillator for X-ray Imaging | ACS Applied Optical Materials - ACS Publications. [Link]
-
DICYCLOHEXYLPHOSPHINE - Gelest, Inc. [Link]
-
Dicyclohexylphenylphosphine | C18H27P | CID 80970 - PubChem - NIH. [Link]
-
The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. [Link]
-
Crystal structure of tris(2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl-κP)-μ-oxoethenylidene-triangulo-trigold(I) bis(trifluoromethanesulfonyl)imide - PMC - PubMed Central. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
-
Dicyclohexylphenylphosphine - Optional[31P NMR] - Chemical Shifts - SpectraBase. [Link]
-
Dicyclohexylphenylphosphine, 9 | 288284-1G | SIGMA-ALDRICH | SLS. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
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